Ethyl 2-(2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate
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Overview
Description
Ethyl 2-(2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate is a complex organic compound that features a combination of several functional groups, including a thiophene ring, a thiazole ring, a piperazine ring, and an acetamido group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are known to have variable pharmacokinetic properties, depending on the specific derivative .
Result of Action
Thiazole derivatives are known to have various effects at the molecular and cellular level, leading to their diverse biological activities .
Action Environment
Environmental factors can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . These activities suggest that Ethyl 2-(2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Given the broad range of biological activities exhibited by thiazole derivatives , it is likely that this compound could influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives have been found to interact with a variety of biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been specifically studied. Other thiazole derivatives have shown significant effects in animal models at concentrations of 5, 10, and 20 mg/kg body weight .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate typically involves multiple steps, starting from readily available starting materials
Formation of Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with an α-haloketone.
Introduction of Piperazine Ring: The piperazine ring can be introduced by reacting the thiazole derivative with piperazine in the presence of a suitable base.
Formation of Acetamido Group: The acetamido group can be introduced by acylation of the piperazine derivative with an acyl chloride or anhydride.
Final Coupling and Esterification: The final step involves coupling the intermediate with ethyl 2-bromoacetate, followed by esterification to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate can undergo various types of chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Electrophilic reagents such as nitric acid, bromine, and sulfuric acid are commonly used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents like hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while hydrolysis of the ester group will yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting bacterial and fungal infections due to its potential antimicrobial properties.
Biological Studies: It can be used in studies to understand the interaction of heterocyclic compounds with biological targets such as enzymes and receptors.
Pharmacology: The compound can be used to study the pharmacokinetics and pharmacodynamics of heterocyclic drugs.
Industrial Applications: It can be used in the development of new materials with specific properties, such as corrosion inhibitors and organic semiconductors.
Comparison with Similar Compounds
Ethyl 2-(2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate can be compared with other similar compounds, such as:
Sulfathiazole: An antimicrobial drug that contains a thiazole ring.
Ritonavir: An antiretroviral drug that contains a thiazole ring.
Abafungin: An antifungal drug that contains a thiazole ring.
Bleomycin: An antineoplastic drug that contains a thiazole ring.
Tiazofurin: An antineoplastic drug that contains a thiazole ring.
The uniqueness of this compound lies in its combination of multiple functional groups, which can provide a broader range of biological activities and applications compared to other compounds with similar structures.
Properties
IUPAC Name |
ethyl 2-[[2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetyl]amino]benzoate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S2.C2H2O4/c1-2-30-23(29)17-6-3-4-7-18(17)24-21(28)14-26-9-11-27(12-10-26)15-22-25-19(16-32-22)20-8-5-13-31-20;3-1(4)2(5)6/h3-8,13,16H,2,9-12,14-15H2,1H3,(H,24,28);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDKAXIEFQMMBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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